Vanadyl acetylacetonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Vanadyl acetylacetonate can be synthesized through several methods:

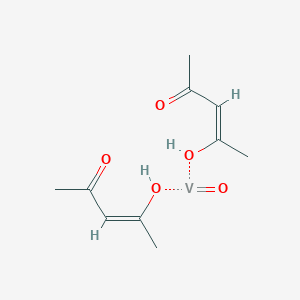

Reaction with Vanadyl Sulfate: The most common method involves reacting vanadyl sulfate with acetylacetone in an acidic medium[ \text{VOSO}_4 + 2 \text{Hacac} \rightarrow \text{VO(acac)}_2 + \text{H}_2\text{SO}_4 ] This reaction typically occurs under mild conditions.

Redox Reaction with Vanadium Pentoxide: Another method involves a redox reaction where vanadium pentoxide is reduced, and acetylacetone is oxidized to 2,3,4-pentanetrione.

Analyse Des Réactions Chimiques

Vanadyl acetylacetonate undergoes various chemical reactions:

Oxidation: It can be oxidized to vanadium(V) species, which are often used in catalytic processes.

Reduction: The compound can be reduced to lower oxidation states of vanadium under specific conditions.

Substitution: This compound can form adducts with ligands such as pyridine and methylamine, indicating its ability to undergo substitution reactions.

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various organic solvents for substitution reactions . Major products formed from these reactions include vanadium(V) species and substituted vanadyl complexes .

Applications De Recherche Scientifique

Vanadyl acetylacetonate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which vanadyl acetylacetonate exerts its effects involves several molecular targets and pathways:

Insulin Mimetic Properties: It stimulates the phosphorylation of protein kinase B and glycogen synthase kinase 3, mimicking the action of insulin.

Activation of PPARγ and Adiponectin: The compound upregulates the expression of peroxisome-proliferator-activated receptor γ and adiponectin in differentiated adipocytes, which are important targets for antidiabetic drugs.

Inhibition of Protein Tyrosine Phosphatase 1B: This inhibition enhances the phosphorylation of insulin receptor substrate 1 and activation of the phosphatidylinositol 3-kinase–Akt signal transduction pathway.

Comparaison Avec Des Composés Similaires

Vanadyl acetylacetonate can be compared with other vanadium complexes, such as bis(maltolato)oxovanadium(IV) and vanadyl sulfate:

Bis(maltolato)oxovanadium(IV): This compound has similar insulin-mimetic properties but differs in its glucose-lowering effects and bioavailability.

Vanadyl Sulfate: While vanadyl sulfate is also used for its insulin-mimetic properties, this compound exhibits higher selectivity and efficiency in catalytic processes.

Similar compounds include:

- Bis(maltolato)oxovanadium(IV)

- Vanadyl sulfate

- Vanadium pentoxide

This compound stands out due to its stability, solubility in organic solvents, and versatility in various chemical and biomedical applications .

Propriétés

Numéro CAS |

3153-26-2 |

|---|---|

Formule moléculaire |

C10H16O5V |

Poids moléculaire |

267.17 g/mol |

Nom IUPAC |

4-hydroxypent-3-en-2-one;oxovanadium |

InChI |

InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;; |

Clé InChI |

FSJSYDFBTIVUFD-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V] |

SMILES isomérique |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[V] |

SMILES canonique |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V] |

Key on ui other cas no. |

3153-26-2 |

Description physique |

Blue or green powder; Slightly soluble in water; [MSDSonline] |

Pictogrammes |

Irritant |

Synonymes |

acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B108872.png)

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)

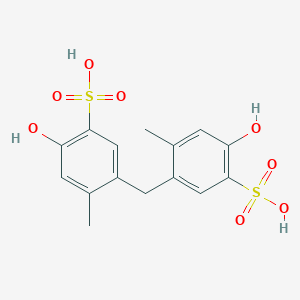

![2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B108956.png)